molecular formula C6H10O4 B3432456 Hexahydrofuro[3,2-b]furan-3,6-diol CAS No. 24332-71-6

Hexahydrofuro[3,2-b]furan-3,6-diol

Cat. No.: B3432456
CAS No.: 24332-71-6
M. Wt: 146.14 g/mol
InChI Key: KLDXJTOLSGUMSJ-UHFFFAOYSA-N
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Description

Hexahydrofuro[3,2-b]furan-3,6-diol is a chemical compound with the molecular formula C6H10O4. It is a bicyclic diol, characterized by its unique structure consisting of two fused tetrahydrofuran rings. This compound is known for its stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydrofuro[3,2-b]furan-3,6-diol can be synthesized through several methods. One common approach involves the reduction of isosorbide, a derivative of sorbitol. The reaction typically employs hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of isosorbide. This process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Hexahydrofuro[3,2-b]furan-3,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives such as ketones, carboxylic acids, and substituted alcohols. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Hexahydrofuro[3,2-b]furan-3,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Hexahydrofuro[3,2-b]furan-3,6-diol exerts its effects is primarily through its interaction with various molecular targets. The hydroxyl groups in the compound allow it to form hydrogen bonds with other molecules, facilitating its incorporation into larger structures. This interaction is crucial in its role as a building block in polymer synthesis .

Comparison with Similar Compounds

Hexahydrofuro[3,2-b]furan-3,6-diol is unique compared to other similar compounds due to its bicyclic structure and stability. Similar compounds include:

    Isosorbide: A precursor in the synthesis of this compound.

    Hexahydrofuro[3,2-b]furan-3,6-diamine: A related compound with amine groups instead of hydroxyl groups.

    L-Iditol,1,43,6-dianhydro-: Another bicyclic diol with similar properties

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique versatility of this compound .

Properties

IUPAC Name

2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDXJTOLSGUMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031676
Record name Hexahydro-furo[3,2-b]furan-3,6-diol
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Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641-74-7, 28218-68-0, 24332-71-6
Record name 1,4:3,6-Dianhydro-D-mannitol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-3,6-Dianhydromannitol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Mannitol,4:3,6-dianhydro-
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Record name Hexahydro-furo[3,2-b]furan-3,6-diol
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Record name 1,4:3,6-dianhydromannitol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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